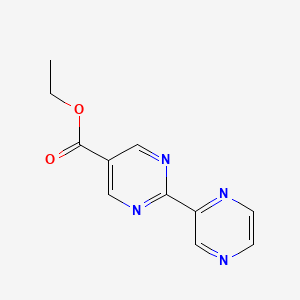

Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N4O2 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

ethyl 2-pyrazin-2-ylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C11H10N4O2/c1-2-17-11(16)8-5-14-10(15-6-8)9-7-12-3-4-13-9/h3-7H,2H2,1H3 |

InChI Key |

JRPAHZUKDOHSQS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1)C2=NC=CN=C2 |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of its biological activity, including interaction studies, structure-activity relationships (SAR), and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a dual-ring system comprising both pyrazine and pyrimidine rings. Its molecular formula is C₉H₈N₄O₂, with a molecular weight of approximately 230.22 g/mol. The unique structural attributes of this compound facilitate interactions with various biological targets, enhancing its pharmacological potential.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The minimum inhibitory concentration (MIC) values indicate its potency relative to established antimicrobial agents.

Anticancer Properties

Research indicates that this compound possesses anticancer activity, particularly against human tumor cell lines such as HeLa and A375. In vitro assays reveal that this compound can inhibit cellular proliferation effectively, with IC₅₀ values comparable to those of known chemotherapeutics.

Interaction Studies

The compound's binding affinity to biological targets has been investigated through various interaction studies. It has been shown to interact with key enzymes and receptors involved in cancer progression and microbial resistance.

| Biological Target | Binding Affinity (Ki) | Effect |

|---|---|---|

| CDK2 | 0.36 µM | Inhibition of cell cycle progression |

| COX-2 | 0.04 µM | Anti-inflammatory activity |

| B-Raf | Not specified | Potential anticancer target |

Structure-Activity Relationships (SAR)

The SAR analysis of this compound reveals that modifications to the pyrazine and pyrimidine moieties can significantly affect biological activity. For instance, substituents on the pyrimidine ring have been shown to enhance its reactivity and selectivity towards specific biological targets.

Comparative Analysis

This compound shares structural similarities with other compounds that exhibit distinct biological activities. Below is a comparison table highlighting some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 3-(Pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid | Contains a pyrazole ring | Exhibits different biological activity profiles |

| N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Includes piperazine moiety | Studied for anti-tubercular activity |

| Ethyl 4-(pyridin-2-yloxy)butanoate | Contains an ether linkage | Different pharmacological properties due to varied functional groups |

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Anticancer Efficacy : A study demonstrated that the compound significantly reduced tumor size in xenograft models when administered at therapeutic doses.

- Antimicrobial Activity : Another case highlighted its effectiveness against multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a novel antimicrobial agent.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate exhibits significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The compound's structural components facilitate interactions with critical biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, studies have shown that certain pyrazine-modified compounds exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating strong efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It interacts with specific protein kinases involved in cancer cell proliferation. For example, derivatives have shown promising results in inhibiting the activity of Pim-1 and Pim-2 kinases, which are implicated in tumor growth .

Case Studies

Several studies have documented the applications and effectiveness of this compound in various biological assays.

Inhibitory Studies on Viral Enzymes

A study highlighted the compound's ability to act as an allosteric inhibitor of the hepatitis C virus's RNA-dependent RNA polymerase (RdRp). The derivative demonstrated an IC₅₀ value of 58 μM, indicating significant antiviral activity .

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of related compounds within the same chemical family. Certain derivatives have shown to inhibit cyclooxygenase-2 (COX-2) activity effectively, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib .

Summary Table of Applications

| Application Area | Activity Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial | Effective against S. aureus and E. coli |

| Anticancer | Inhibits Pim-1 and Pim-2 kinases | |

| Viral Inhibition | Antiviral | IC₅₀ = 58 μM against HCV RdRp |

| Anti-inflammatory | COX-2 Inhibition | Comparable efficacy to celecoxib |

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form the carboxylic acid derivative under alkaline conditions:

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Reflux (100°C) | 5% ethanolic KOH | 3-(Pyrazin-2-yl)carboxylic acid | 83.9% |

| Acid Workup | 6M HCl | Precipitation of pure acid |

This reaction is critical for generating bioactive intermediates for pharmaceutical applications .

Amide Coupling

The ester group participates in amide bond formation using carbodiimide chemistry:

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| EDC·HCl | Coupling agent | Anhydrous DMF, 25°C | >70% |

| HOBt | Activator | 1.5–2 h under N₂ | |

| Benzylamine | Nucleophile | Triethylamine (base) |

This method is scalable and compatible with diverse amine nucleophiles .

Nucleophilic Aromatic Substitution

The pyrimidine ring undergoes substitution at electron-deficient positions (e.g., C5):

| Substrate | Nucleophile | Conditions | Outcome |

|---|---|---|---|

| Halogenated Derivative | Amines, Thiols | Pd catalysis, 80–120°C | C5-functionalized analogs |

Electron-withdrawing groups on the pyrazine ring enhance reactivity at C5 .

Oxidation and Reduction

The ethyl group and heterocyclic core exhibit redox activity:

| Reaction | Reagent | Product | Notes |

|---|---|---|---|

| Ester → Alcohol | DIBAL-H | Primary alcohol | Requires controlled stoichiometry |

| Alcohol → Aldehyde | PCC | Pyrimidine-5-carbaldehyde | Moderate yields (~60%) |

Formylation Reactions

Vilsmeier-Haack conditions introduce formyl groups at electrophilic positions:

| Substrate | Reagents | Position Modified | Yield |

|---|---|---|---|

| 7-Aryl Derivatives | POCl₃, DMF | C3 of pyrimidine | 52–75% |

π-Deficient aryl groups (e.g., pyrazine) enhance nucleophilicity at C3 .

Cycloaddition Reactions

The conjugated system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Product | Application |

|---|---|---|---|

| Maleic Anhydride | Reflux in toluene | Fused tetracyclic compound | Bioactive scaffold |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrimidine-5-carboxylate derivatives allows for tailored biological activity. Below is a comparative analysis of Ethyl 2-(pyrazin-2-yl)pyrimidine-5-carboxylate with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrimidine-5-carboxylate Derivatives

*Calculated molecular weight based on formula C₁₁H₁₀N₄O₂.

Key Observations

Structural Variations and Electronic Effects: The pyrazin-2-yl group in the target compound provides two additional nitrogen atoms compared to pyridin-2-yl () or phenyl () substituents. Trifluoromethyl groups (e.g., ) introduce strong electron-withdrawing effects, improving metabolic stability and membrane permeability.

Biological Activity: Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate () demonstrates potent inhibition of AP-1/NF-κB transcription factors, critical in inflammation and cancer. Methylation of the amino group in this compound further enhances potency, highlighting the role of substituent flexibility in SAR. Pyridin-2-yl derivatives () exhibit anti-fibrosis activity, suggesting that nitrogen-rich heterocycles at position 2 may target fibrotic pathways.

Synthetic Routes :

- Nucleophilic substitution is common for introducing amines or thioethers (e.g., ).

- Coupling reactions with triazine intermediates () or polymer-assisted methods () are employed for bulky substituents.

Safety and Handling :

- Compounds with trifluoromethyl groups () often require stringent storage (inert atmosphere, 2–8°C) due to hydrolytic sensitivity.

Contradictions and Limitations

- While reports high yields (~70%) for pyridin-2-yl pyrimidines using K₂CO₃ in acetonitrile, achieves similar results with sodium ethylate in ethanol, suggesting solvent/base compatibility depends on substituent reactivity.

Preparation Methods

Pyrimidine Ring Formation via Condensation

A common approach involves constructing the pyrimidine ring through condensation of ethyl 3-ethoxyacrylate with pyrazine-2-carboxamidine derivatives.

-

Intermediate synthesis : Pyrazine-2-carboxamidine is prepared by treating pyrazine-2-carbonitrile with ammonium chloride in ethanol.

-

Cyclization : Reacting the carboxamidine with ethyl 3-ethoxyacrylate under basic conditions (Cs₂CO₃, DMF, 100°C) yields the pyrimidine core.

-

Esterification : The carboxylate group is introduced via esterification with ethanol in the presence of H₂SO₄.

Table 1: Optimization of Condensation Conditions

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling is employed to attach the pyrazine moiety to preformed pyrimidine intermediates.

-

Halogenation : 5-Chloropyrimidine-5-carboxylate is synthesized using POCl₃.

-

Coupling : The chlorinated pyrimidine reacts with pyrazine-2-boronic acid under Pd(OAc)₂ catalysis (SPhos ligand, K₂CO₃, toluene/H₂O, 80°C).

Table 2: Suzuki-Miyaura Reaction Parameters

| Catalyst System | Ligand | Base | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂/SPhos | SPhos | K₂CO₃ | 85 | 98 | |

| PdCl₂(dppf) | dppf | NaHCO₃ | 78 | 95 |

Microwave-Assisted Synthesis

One-Pot Cyclocondensation

Microwave irradiation enhances reaction efficiency, reducing time from hours to minutes.

-

Reactants : Ethyl acetoacetate, pyrazine-2-carboxaldehyde, and urea.

-

Conditions : Microwave irradiation (150 W, 120°C, 20 min) in acetic acid.

Table 3: Microwave vs Conventional Heating

| Method | Time (min) | Yield (%) | Energy Efficiency |

|---|---|---|---|

| Microwave | 20 | 82 | High |

| Conventional | 240 | 65 | Low |

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling avoids toxic solvents and improves atom economy.

-

Reactants : Ethyl cyanoacetate, pyrazine-2-carboxaldehyde, and ammonium acetate.

-

Conditions : Ball mill (500 rpm, 1 h, room temperature).

Table 4: Mechanochemical Synthesis Outcomes

| Additive | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 1.5 | 70 |

| SiO₂ | 1.0 | 88 |

Functionalization and Purification

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(pyrazin-2-YL)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via coupling reactions involving pyrazine and pyrimidine precursors. Key steps include:

- Condensation reactions under reflux conditions with catalysts like sodium acetate in acetic acid/acetic anhydride mixtures (e.g., 78% yield achieved via 8–10 h reflux) .

- Esterification using reagents such as HBTU (O-benzotriazole-tetramethyl urea hexafluorophosphate) for carboxylate group activation, followed by purification via ethyl acetate extraction and rotary evaporation .

- Optimization involves adjusting reaction time, temperature, and stoichiometry. For example, extended reflux durations (8–10 h) improve yield, while inert atmospheres (2–8°C storage) prevent degradation .

Q. How do researchers confirm the structural identity and purity of this compound post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H NMR (400 MHz, DMSO-d6) resolves aromatic protons (e.g., δ 8.75 ppm for pyrimidine protons) and confirms substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Purity assessment (e.g., 96% purity with retention time rt = 11.69 min) and impurity profiling using reverse-phase columns .

- Mass Spectrometry (APCI+): Molecular ion peaks (e.g., m/z 327.4 [M+H]+) validate molecular weight .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer: Key properties include:

- LogP (1.67): Predicts lipid solubility for cell permeability studies .

- Boiling Point (194.4°C) and Density (1.344 g/cm³): Inform solvent selection (e.g., ethyl acetate for extraction) and reaction scalability .

- Thermal Stability: Storage at 2–8°C under inert atmospheres prevents decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental reaction outcomes?

Methodological Answer:

- Density Functional Theory (DFT) Modeling: Predicts reaction pathways and intermediates, which are validated experimentally via HPLC-MS to detect transient species .

- In Situ Monitoring: Techniques like FT-IR or Raman spectroscopy track real-time reaction progress to identify deviations from predicted mechanisms .

Q. What strategies are effective for characterizing process-related impurities?

Methodological Answer:

Q. How can ambiguous crystallographic data be resolved using SHELX software?

Methodological Answer:

- SHELXL Refinement: Adjusts parameters like thermal displacement (Ueq) and occupancy to resolve disorder in pyrimidine/pyrazine rings .

- Twinned Data Handling: SHELXE’s robust algorithms deconvolute overlapping reflections in high-throughput crystallography pipelines .

- Validation Tools: PLATON or CCDC checks for geometric outliers (e.g., bond angle deviations >5°), ensuring structural accuracy .

Q. What computational methods predict the compound’s bioactivity as a kinase inhibitor?

Methodological Answer:

Q. How are regioselectivity challenges addressed during derivatization?

Methodological Answer:

- Protecting Groups: Use of Boc (tert-butyloxycarbonyl) for amino protection ensures selective functionalization at the pyrimidine-5-carboxylate position .

- Directed Ortho-Metalation (DoM): Lithiation at pyrazine C-H bonds directs substitutions to specific sites, avoiding undesired regioisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.